N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide
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Overview
Description
N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide is an organic compound that belongs to the class of acetamides This compound features a chlorophenyl group and a methoxyphenylsulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide typically involves the reaction of 2-chloroaniline with 4-methoxybenzenethiol in the presence of an acylating agent such as acetic anhydride. The reaction conditions may include:
- Solvent: Common solvents like dichloromethane or ethanol.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide: Similar structure with a methyl group instead of a methoxy group.
N-(2-chlorophenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and potentially improve its interaction with biological targets.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(4-methoxyphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c1-19-11-6-8-12(9-7-11)20-10-15(18)17-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTNIIXEZGCJIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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